molecular formula C10H22S2 B7820525 di-n-Amyl disulfide CAS No. 68513-62-2

di-n-Amyl disulfide

Cat. No.: B7820525
CAS No.: 68513-62-2
M. Wt: 206.4 g/mol
InChI Key: YSQZSPCQDXHJDJ-UHFFFAOYSA-N
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Description

di-n-Amyl disulfide (CAS 112-51-6), also known as dipentyl disulfide, is a symmetrical aliphatic disulfide with the molecular formula C₁₀H₂₂S₂ and a molecular weight of 206.412 g/mol . Its structure consists of two n-pentyl groups connected by a disulfide bond (–S–S–). This compound is characterized by its hydrophobic nature, typical of long-chain aliphatic disulfides, and is used in organic synthesis, materials science, and dynamic covalent chemistry due to its reversible bond exchange properties under specific conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pentyldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H22S2/c1-3-5-7-9-11-12-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQZSPCQDXHJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSSCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873947
Record name Pentyl disulfide
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Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

112-51-6, 68513-62-2
Record name Dipentyl disulfide
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Record name Dipentyl disulphide
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Record name Disulfides, C5-12-alkyl
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Record name Pentyl disulfide
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Record name Dipentyl disulphide
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Preparation Methods

Di-n-Amyl disulfide can be synthesized through several methods:

Chemical Reactions Analysis

Di-n-Amyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can be reduced to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.

Scientific Research Applications

Di-n-Amyl disulfide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other sulfur-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of rubber and other polymers due to its ability to form cross-links.

Mechanism of Action

The mechanism of action of di-n-Amyl disulfide involves the cleavage of the disulfide bond, which can interact with various molecular targets. This interaction can lead to the formation of thiols, which are reactive and can participate in further chemical reactions. The pathways involved include redox reactions and nucleophilic substitution.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares di-n-Amyl disulfide with structurally analogous aliphatic and aromatic disulfides:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₀H₂₂S₂ 206.412 112-51-6 Aliphatic, saturated C₅ chains
Dimethyl disulfide C₂H₆S₂ 94.20 624-92-0 Aliphatic, saturated C₁ chains
Diethyl disulfide C₄H₁₀S₂ 122.25 110-81-6 Aliphatic, saturated C₂ chains
Diallyl disulfide C₆H₁₀S₂ 146.28 2179-57-9 Aliphatic, unsaturated allyl groups
m-Nitrophenyl disulfide C₁₂H₁₀N₂O₄S₂ 326.36 N/A Aromatic, nitro-substituted benzene

Key Observations :

  • Chain Length and Hydrophobicity : Longer aliphatic chains (e.g., di-n-Amyl) increase molecular weight and hydrophobicity compared to dimethyl or diethyl analogs .
  • Reactivity : Unsaturated disulfides (e.g., diallyl disulfide) exhibit distinct reactivity due to allylic positions, enabling thiol-ene click chemistry .
Reactivity in Dynamic Metathesis Reactions

This compound and other aliphatic disulfides undergo dynamic metathesis under ultrasound irradiation , forming equilibrium mixtures within hours . This contrasts with aromatic disulfides (e.g., m-Nitrophenyl disulfide), which react sluggishly under similar conditions . For example:

  • Ultrasound-Induced Exchange : Aliphatic disulfides (di-n-Amyl, diethyl) achieve equilibrium faster than aromatic analogs due to lower bond dissociation energies in aliphatic S–S bonds .
  • Base-Induced Methods : Traditional methods favor aromatic disulfides (e.g., diphenyl disulfide) due to the stability of aryl thiolate intermediates, highlighting complementary reactivity trends .

Biological Activity

Di-n-Amyl disulfide (DADS), a chemical compound with the formula C10H22S2\text{C}_{10}\text{H}_{22}\text{S}_2, is a member of the disulfide family and has garnered attention for its potential biological activities. This article explores the biological activity of DADS, including its mechanisms of action, pharmacokinetics, and applications in various fields such as medicine and industry.

DADS undergoes various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide.
  • Reduction : Can be reduced to thiols through reducing agents such as lithium aluminum hydride.
  • Substitution : Engages in nucleophilic substitution reactions where the disulfide bond is cleaved.

The mechanism of action primarily involves the cleavage of the disulfide bond, leading to the formation of reactive thiols that can interact with various molecular targets, influencing cellular processes and protein functions.

Antimicrobial Properties

DADS has been studied for its antimicrobial and antifungal properties. Research indicates that it exhibits significant activity against various pathogens, which may be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Cytotoxicity Studies

In vitro assays have been employed to evaluate the cytotoxic effects of DADS on different cell lines. The following methodologies are commonly used:

  • MTT Assay : Measures cell viability by assessing mitochondrial activity.
  • TUNEL Assay : Detects DNA fragmentation indicative of apoptosis.
  • Colony-forming Assays : Evaluate anchorage-independent growth, a hallmark of cancerous cells.

These assays have shown that DADS can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies suggest that DADS has favorable properties such as stability and bioavailability. Its ability to form disulfide bonds plays a crucial role in its interaction with proteins, which may enhance its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DADS against Staphylococcus aureus and Escherichia coli. Results indicated that DADS exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In another study, DADS was tested on human breast cancer cell lines. The results demonstrated that treatment with DADS led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, confirming its role in promoting apoptosis through oxidative stress pathways .

Applications in Medicine and Industry

DADS is being explored for various applications:

  • Medicine : Investigated for its potential as an anticancer agent and antimicrobial treatment.
  • Industry : Used as an additive in lubricants and fuels due to its stabilizing properties. It also serves as a reagent in organic synthesis for creating sulfur-containing compounds.

Comparative Analysis with Similar Compounds

CompoundFormulaKey Properties
This compoundC10H22S2Antimicrobial, anticancer potential
Diethyl DisulfideC4H10S2Similar reactivity, shorter chain
Dipropyl DisulfideC6H14S2Similar applications but less potent

The unique chain length of DADS influences its reactivity and biological activity compared to other disulfides, highlighting its specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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di-n-Amyl disulfide
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